molecular formula C18H33N3O B2947090 Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1421521-95-0

Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2947090
CAS RN: 1421521-95-0
M. Wt: 307.482
InChI Key: DLCVEUDWQTWGNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the design and creation of substituted-N-derivatives . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Cancer Therapy

The compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and metabolism, respectively. Inhibition of CDK4 has been shown to induce apoptosis in tumor cells, making this compound a promising candidate for cancer therapy.

Drug Design and Development

Due to its piperidine and piperazine moieties, this compound is a valuable synthetic intermediate in drug design . Piperidine derivatives are present in many pharmaceuticals and are essential for creating drugs with various therapeutic effects.

Biological Studies

The structural complexity of this compound allows for the exploration of biochemical pathways and mechanisms. It can be used to study the checkpoints in cell cycles, which are critical for understanding the proliferation and differentiation of cells .

Pharmacological Research

This compound’s piperidine nucleus is significant in pharmacology. Piperidine derivatives are known for their biological activity and are used in the discovery and evaluation of potential drugs . They are involved in a wide range of pharmacological applications, from central nervous system agents to cardiovascular drugs.

Chemical Synthesis

The compound serves as a key intermediate in the synthesis of more complex molecules. Its versatile structure allows for various chemical transformations, leading to the creation of novel compounds with potential pharmacological activities .

Molecular Modeling

In silico studies often use compounds like this as models to predict the behavior of similar molecules in biological systems. This can accelerate the drug discovery process by identifying promising candidates before synthesis and testing .

properties

IUPAC Name

cyclopentyl-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O/c1-15-13-19(2)11-12-21(15)14-16-7-9-20(10-8-16)18(22)17-5-3-4-6-17/h15-17H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCVEUDWQTWGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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